NSC348884 is a nucleophosmin inhibitor. NSC348884 also disrupts oligomer formation and induces apoptosis in human cancer cells.
NSC348884
CAS No.: 81624-55-7
Cat. No.: VC0537719
Molecular Formula: C38H40N10
Molecular Weight: 636.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81624-55-7 |
---|---|
Molecular Formula | C38H40N10 |
Molecular Weight | 636.8 g/mol |
IUPAC Name | N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine |
Standard InChI | InChI=1S/C38H40N10/c1-23-5-9-27-31(15-23)43-35(39-27)19-47(20-36-40-28-10-6-24(2)16-32(28)44-36)13-14-48(21-37-41-29-11-7-25(3)17-33(29)45-37)22-38-42-30-12-8-26(4)18-34(30)46-38/h5-12,15-18H,13-14,19-22H2,1-4H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46) |
Standard InChI Key | KZOLQEUQAFTQFM-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N=C(N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C |
Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C |
Appearance | Solid powder |
Introduction
Discovery and Initial Characterization of NSC348884
Identification as an NPM Oligomerization Inhibitor
NSC348884 was discovered through in silico screening targeting the hydrophobic interface of NPM’s N-terminal oligomerization domain . Molecular docking studies predicted its binding to a pocket critical for dimer and pentamer formation, with an IC<sub>50</sub> of 1.7–4.0 μM in cancer cell lines . Early work demonstrated its ability to disrupt NPM oligomers via native PAGE assays, correlating with p53 upregulation and apoptosis induction .
Key Initial Findings
Parameter | Value/Outcome | Source |
---|---|---|
IC<sub>50</sub> | 1.7–4.0 μM (LNCaP, Granta cells) | |
Oligomer Disruption | Reduced NPM pentamers/dimers | |
Synergy | Enhanced doxorubicin cytotoxicity |
Mechanistic Reevaluation: Divergent Pathways
Challenges to the NPM Oligomerization Hypothesis
A 2021 study utilizing fluorescence lifetime imaging (FLIM-FRET) and immunoprecipitation assays found no evidence of NPM oligomer inhibition by NSC348884 in vivo or in vitro . Instead, cytotoxicity correlated with altered integrin signaling and reduced phosphorylation of focal adhesion kinase (FAK) . This suggests prior observations of oligomer disruption may reflect indirect effects or assay-specific artifacts.
Emergence of PI3Kδ as a Novel Target
High-throughput screening identified NSC348884 as a PI3Kδ inhibitor with a docking score of −9.69 kcal/mol, superior to ZSTK474 (−9.49 kcal/mol) . Molecular dynamics simulations (100 ns) revealed stable H-bonds with Lys779 and Asp911, stabilizing the PI3Kδ complex (RMSD: 2.68 Å vs. 7.76 Å for apo-PI3Kδ) .
PI3Kδ Binding Interactions
Residue | Interaction Type | Occupancy (%) |
---|---|---|
Lys779 | H-bond (water-mediated) | 62.3 |
Asp911 | Direct H-bond | 84.7 |
Val828 | Hydrophobic contact | 91.2 |
Pharmacological Effects in Hematological Malignancies
Acute Myeloid Leukemia (AML)
NSC348884 exhibited differential cytotoxicity in AML cell lines:
-
OCI-AML3 (NPM1-mutated): IC<sub>50</sub> = 2.1 μM, 68% apoptosis at 5 μM
-
OCI-AML2 (NPM1-wildtype): IC<sub>50</sub> = 4.7 μM, 42% apoptosis at 5 μM
Western blot analysis showed reduced oligomeric NPM1 levels (−72% in OCI-AML3 vs. −38% in OCI-AML2), though this may reflect downstream consequences of PI3Kδ inhibition rather than direct NPM targeting .
Structural Modifications and Improved Derivatives
Rational Design of comp#1
Compound | ΔG (kcal/mol) | H-bond Partners |
---|---|---|
NSC348884 | −9.69 | Lys779, Asp911 |
comp#1 | −10.52 | Lys779, Val828, Asp911 |
Clinical Implications and Unresolved Questions
Mechanistic Paradoxes Requiring Resolution
The 2021–2023 data conflict necessitates:
-
Cryo-EM studies to visualize NSC348884-NPM interactions at atomic resolution
-
Kinase profiling to quantify PI3Kδ vs. FAK inhibition potencies
-
In vivo models comparing NPM-mutated vs. wildtype AML treatment responses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume